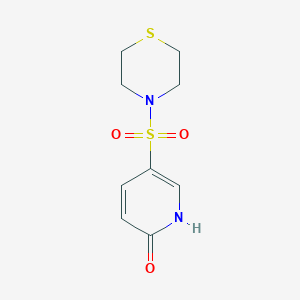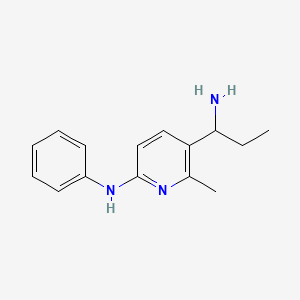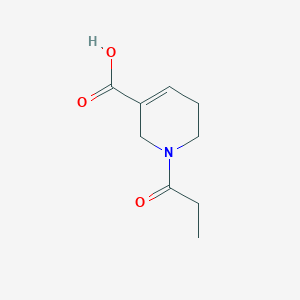
1-Propionyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propionyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydropyridines
准备方法
Synthetic Routes and Reaction Conditions: 1-Propionyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the condensation of 1,2,5,6-tetrahydropyridine with propionyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
化学反应分析
Types of Reactions: 1-Propionyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propionyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydropyridine derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 1-Propionyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
相似化合物的比较
1-Propionyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: Known for its neurotoxic effects and used in research on Parkinson’s disease.
1,2,3,6-Tetrahydropyridine: Studied for its potential therapeutic applications in neurodegenerative diseases.
2,3,4,5-Tetrahydropyridine: Investigated for its biological activities and potential use in drug development.
The uniqueness of this compound lies in its specific structural features and the presence of the propionyl group, which may confer distinct biological activities and chemical reactivity compared to other tetrahydropyridine derivatives.
属性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
1-propanoyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h4H,2-3,5-6H2,1H3,(H,12,13) |
InChI 键 |
VIOKGVZHIVSNKQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1CCC=C(C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


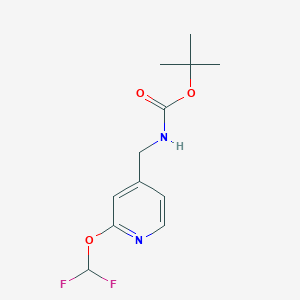
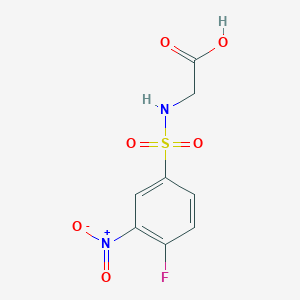
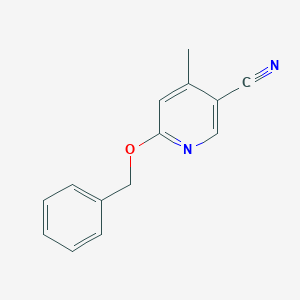
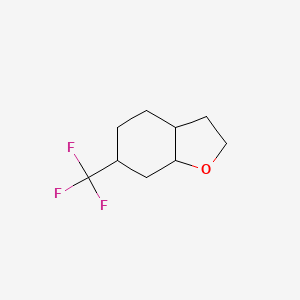
![2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13000959.png)
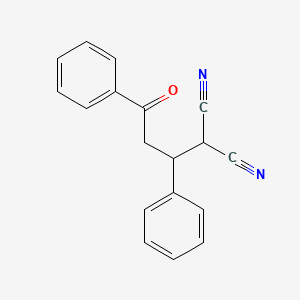

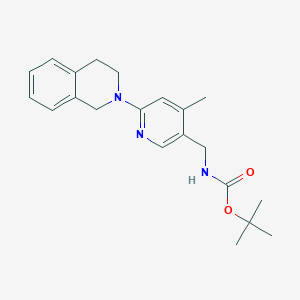
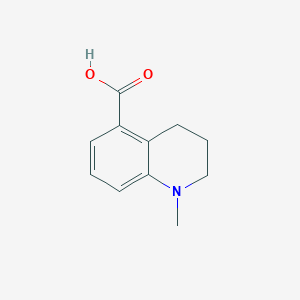
![6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13000975.png)

![N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13000987.png)
